N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Medicinal Chemistry Anticancer Drug Design Tubulin Pharmacology

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a synthetic benzothiazole-acetamide derivative (C23H21N3O2S2, MW 435.56) supplied at ≥95% purity for non-human research use. The molecule integrates three pharmacophoric elements—a 4-methoxybenzothiazole core, a pyridin-3-ylmethyl substituent on the amide nitrogen, and a p-tolylthioacetamide side chain—that together distinguish it from simpler benzothiazole-acetamide analogs.

Molecular Formula C23H21N3O2S2
Molecular Weight 435.56
CAS No. 923096-74-6
Cat. No. B2774082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide
CAS923096-74-6
Molecular FormulaC23H21N3O2S2
Molecular Weight435.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C23H21N3O2S2/c1-16-8-10-18(11-9-16)29-15-21(27)26(14-17-5-4-12-24-13-17)23-25-22-19(28-2)6-3-7-20(22)30-23/h3-13H,14-15H2,1-2H3
InChIKeyMGSYYYWTOGODHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide (CAS 923096-74-6): A Structurally Differentiated Benzothiazole-Acetamide for Tubulin-Targeted Anticancer Research


N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a synthetic benzothiazole-acetamide derivative (C23H21N3O2S2, MW 435.56) supplied at ≥95% purity for non-human research use . The molecule integrates three pharmacophoric elements—a 4-methoxybenzothiazole core, a pyridin-3-ylmethyl substituent on the amide nitrogen, and a p-tolylthioacetamide side chain—that together distinguish it from simpler benzothiazole-acetamide analogs. The compound belongs to a structural class related to the SMART (4-substituted methoxybenzoyl-aryl-thiazole) tubulin polymerization inhibitors, which bind the colchicine site and exhibit submicromolar antiproliferative activity across multiple cancer lineages [1].

Why N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide Cannot Be Replaced by Its Des-Pyridyl Analog or Other In-Class Benzothiazole-Acetamides


Generic substitution within this chemotype is precluded by marked structural heterogeneity among commercially available benzothiazole-acetamide analogs. The closest purchasable compound, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895453-66-4), lacks the pyridin-3-ylmethyl moiety that is present on the amide nitrogen of the target compound . This absence eliminates a basic nitrogen center (predicted pKa ~5.2) capable of participating in hydrogen-bonding and ionic interactions with biological targets. Predicted logP differs by 1–2 orders of magnitude between the two compounds [1], and molecular weight, topological polar surface area (TPSA), and hydrogen-bond acceptor count diverge substantially. Consequently, experimental data obtained with the des-pyridyl analog—including solubility limits, membrane permeability, target engagement, and cellular potency—cannot be extrapolated to the target compound. Class-level generalizations from the SMART tubulin inhibitor series also carry limited predictive value because the target compound's benzothiazole-acetamide scaffold differs from the benzoyl-aryl-thiazole pharmacophore that defines the SMART series [2].

Product-Specific Quantitative Evidence Guide for N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide (CAS 923096-74-6)


Pyridin-3-ylmethyl Substituent Confers a Structurally Unique Pharmacophoric Feature Absent in the Closest Commercially Available Analog

The target compound incorporates a pyridin-3-ylmethyl group attached to the acetamide nitrogen, whereas the closest purchasable analog (CAS 895453-66-4) carries only a hydrogen at this position . The pyridinylmethyl moiety introduces an additional nitrogen atom (predicted pKa ~5.2) that can act as a hydrogen-bond acceptor or form a salt bridge under physiological conditions, potentially altering the interaction profile with colchicine-site tubulin or other protein targets. The des-pyridyl analog cannot recapitulate these binding features.

Medicinal Chemistry Anticancer Drug Design Tubulin Pharmacology

Commercial Purity Specification: Target Compound (95%+) vs. Des-Pyridyl Analog (98%)

The target compound is supplied at ≥95% purity by Chemenu (catalog CM643982), while the des-pyridyl analog (CAS 895453-66-4) is available from Bide Pharmatech at 98% purity . The 3-percentage-point difference is within typical batch-to-batch variability for research-grade chemicals and is unlikely to be the primary selection determinant. However, for quantitative tubulin polymerization or enzymatic inhibition assays, end users should verify purity by HPLC or NMR and consider potential contributions of impurities to observed activity.

Analytical Chemistry Compound Procurement Assay Standardization

Benzothiazole-Acetamide Core Shares Structural Motif with SMART Tubulin Inhibitors Exhibiting Submicromolar Antiproliferative IC50 Values

The target compound's benzothiazole-acetamide scaffold is structurally related to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class of colchicine-site tubulin polymerization inhibitors. SMART lead compounds demonstrated IC50 values of 0.124 µM against CCRF-CEM leukemia cells, 0.4–2.2 µM against prostate cancer cell lines, and 1.8–2.6 µM against melanoma cells in the NCI-60 panel [1]. No direct tubulin polymerization or cytotoxicity IC50 data have been reported for the target compound itself. The scaffold similarity is suggestive but does not constitute evidence of equivalent potency; the target compound lacks the benzoyl carbonyl and aryl-thiazole connectivity that defines the SMART pharmacophore.

Cancer Pharmacology Microtubule Biology Drug Discovery

Predicted Lipophilicity (logP 4.62–6.18) vs. Des-Pyridyl Analog (~3.5–4.5): Implications for Membrane Permeability and Aqueous Solubility

Predicted logP values for the target compound range from 4.62 (ChemSrc) to 5.15–6.18 (ZINC, ChemSrc alternative calculations) [1]. The des-pyridyl analog (C17H16N2O2S2, MW 344.45) is expected to exhibit lower logP (~3.5–4.5) due to the absence of the hydrophobic pyridin-3-ylmethyl group. A logP difference of 1–2 units implies that the target compound partitions into lipid phases 10–100 times more favorably than the analog, which may enhance passive membrane permeability but could simultaneously reduce aqueous solubility and complicate DMSO stock preparation and assay dilution protocols.

Physicochemical Profiling ADME Prediction Compound Handling

Topological Polar Surface Area (TPSA 93.45 Ų) Exceeds Estimated Analog Value (~60–70 Ų): Impact on Predicted Oral Bioavailability

The target compound has a calculated TPSA of 93.45 Ų, reported by ChemSrc . The des-pyridyl analog is estimated to have a TPSA of approximately 60–70 Ų, based on the absence of the pyridine nitrogen. According to the Veber bioavailability rule, TPSA values ≤140 Ų are compatible with oral absorption, and values ≤90 Ų are generally associated with favorable oral bioavailability. The target compound's TPSA of 93.45 Ų places it near the favorable threshold, while the analog's lower TPSA would predict better oral absorption. Researchers prioritizing oral in vivo dosing should consider this difference.

Drug Design ADME Prediction Lead Optimization

Molecular Weight (435.56 Da) vs. Des-Pyridyl Analog (344.45 Da): Implications for Ligand Efficiency and Lead-Likeness

The target compound (MW 435.56 Da) is 91 Da heavier than the des-pyridyl analog (MW 344.45 Da) . This mass addition may provide additional binding contacts that improve affinity for tubulin or other targets, but it also increases molecular size beyond the conventional lead-like space (MW ≤350 Da) and may reduce ligand efficiency (binding energy per heavy atom). Researchers screening compound libraries for lead identification should weigh the potential for enhanced target engagement against the reduced ligand efficiency metrics that accompany higher molecular weight.

Medicinal Chemistry Fragment-Based Drug Design Hit Prioritization

Optimal Research and Industrial Application Scenarios for N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide (CAS 923096-74-6)


Primary Tubulin Polymerization Inhibitor Screening in Colchicine-Site Competition Assays

Given the structural relationship to SMART tubulin inhibitors, this compound is best deployed as a test article in tubulin polymerization turbidity assays and [³H]-colchicine competition binding experiments to determine whether the benzothiazole-acetamide scaffold engages the colchicine site [1]. The pyridin-3-ylmethyl group provides an additional hydrogen-bonding vector that may differentiate its binding mode from simpler benzothiazole analogs. Researchers should include the des-pyridyl analog (CAS 895453-66-4) as a control to isolate the contribution of the pyridinylmethyl moiety.

Structure-Activity Relationship (SAR) Expansion of the Benzothiazole-Acetamide Chemotype

This compound serves as a core scaffold for systematic SAR studies. The methoxy group at position 4 of the benzothiazole, the pyridin-3-ylmethyl substituent, and the p-tolylthio group can each be varied independently to explore their contributions to potency, selectivity, and physicochemical properties [1]. The predicted logP (4.62–6.18) and TPSA (93.45 Ų) provide baseline values against which analog improvements can be benchmarked.

Antiproliferative Profiling Across the NCI-60 or Comparable Human Tumor Cell Line Panel

The compound is suitable for submission to the NCI-60 Developmental Therapeutics Program or equivalent academic screening platforms to generate dose-response curves (GI50, TGI, LC50) across multiple cancer lineages [1]. The resulting data would fill the critical knowledge gap identified in Section 3—namely, the absence of any quantitative cytotoxicity or target engagement data for this specific molecule—and would enable direct potency comparisons with established SMART-series inhibitors.

Computational Docking and Molecular Dynamics Studies Targeting the Colchicine Binding Site

The compound's three-dimensional structure (SMILES: CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC) is well-suited for in silico docking into the colchicine binding site of β-tubulin (PDB entries 1SA0, 4O2B) . The pyridin-3-ylmethyl group can be modeled in multiple protonation states (neutral vs. protonated at physiological pH) to predict binding poses and guide subsequent synthetic optimization. Predicted logP and TPSA values can also be used to filter docking poses for drug-likeness.

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.